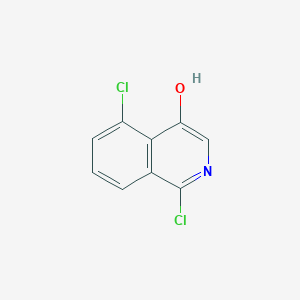

1,5-Dichloroisoquinolin-4-ol

Description

Overview of Isoquinoline (B145761) Scaffold in Chemical Biology and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is a privileged structure in the realm of drug discovery and chemical biology. nih.govbenthamdirect.com Its derivatives are found in a vast array of natural products and synthetically developed therapeutic agents. numberanalytics.comwisdomlib.org

The journey of isoquinoline derivatives in medicine is a long and impactful one, dating back to the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy in the early 19th century. solubilityofthings.comnih.gov This discovery opened the floodgates to the exploration of plant-derived isoquinoline alkaloids, which have been used in traditional medicine for centuries for a variety of ailments. numberanalytics.comamerigoscientific.com

Key historical isoquinoline alkaloids that have shaped modern pharmacology include:

Morphine: A potent analgesic used for severe pain management. numberanalytics.comamerigoscientific.com

Codeine: Utilized as an antitussive and analgesic. numberanalytics.comnih.gov

Papaverine: A vasodilator with antispasmodic properties. numberanalytics.comnumberanalytics.com

Berberine: Known for its antimicrobial and anticancer activities. numberanalytics.commdpi.com

The complex and diverse structures of these natural compounds have historically served as inspiration for countless synthetic and medicinal chemistry endeavors. numberanalytics.com

The isoquinoline framework continues to be a focal point in modern pharmaceutical sciences due to the wide spectrum of biological activities its derivatives exhibit. nih.govwisdomlib.org At least 38 drugs based on the isoquinoline structure are currently in clinical use or undergoing clinical trials for a multitude of diseases. nih.gov The versatility of the isoquinoline scaffold allows for the design and synthesis of compounds with a broad range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govamerigoscientific.commdpi.com

Modern research has expanded beyond traditional uses, with isoquinoline derivatives being investigated for their potential in treating complex diseases like cancer and neurodegenerative disorders. nih.gov The ability to functionalize the isoquinoline core at various positions allows chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.gov

Justification for Academic Investigation of Dichlorinated Isoquinolinols

The academic pursuit of dichlorinated isoquinolinols, such as 1,5-Dichloroisoquinolin-4-ol, is driven by the profound impact that halogenation and hydroxylation can have on the physicochemical and biological properties of the parent isoquinoline scaffold.

The introduction of chlorine atoms can significantly alter a molecule's:

Lipophilicity: Affecting its ability to cross biological membranes.

Metabolic Stability: Potentially increasing the compound's half-life.

Binding Affinity: The size and electronegativity of chlorine can lead to stronger interactions with biological targets. conicet.gov.ar

Studies on halogenated isoquinolines have shown that the position and nature of the halogen substituent can be crucial for biological activity, sometimes switching selectivity between different enzyme targets. nih.gov For instance, fluorinated and chlorinated indenoisoquinolines have been developed as potent topoisomerase I inhibitors with significant anticancer activity. nih.gov

The presence of a hydroxyl group, as in an isoquinolin-4-ol, introduces a polar functional group capable of forming hydrogen bonds. This can be critical for receptor binding and can influence the compound's solubility and metabolic pathways. conicet.gov.arontosight.ai Research on tetrahydroisoquinolin-4-ols has indicated potential for neuroprotective applications. ontosight.ai

Aims and Scope of Scholarly Inquiry on this compound

Given the lack of specific published research on this compound, scholarly inquiry would likely encompass a foundational series of investigations:

Synthesis: The primary aim would be to develop and optimize a synthetic route to produce this compound. This could involve multi-step processes, potentially starting from commercially available isoquinoline precursors and employing chlorination and hydroxylation reactions. evitachem.comthieme-connect.de

Structural Characterization: Once synthesized, the precise structure of the compound would need to be unequivocally confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially X-ray crystallography.

Physicochemical Profiling: Key properties such as solubility, stability, and lipophilicity (logP) would be determined to understand its drug-like characteristics.

Biological Screening: The compound would be subjected to a battery of in vitro biological assays to identify any potential therapeutic activities. Based on the activities of related compounds, this screening would likely focus on areas such as:

Anticancer activity against various cancer cell lines. researchgate.net

Antimicrobial activity against a panel of bacteria and fungi. numberanalytics.com

Enzyme inhibition assays, for example, against kinases or proteases, which are common targets for isoquinoline-based inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, further research would involve synthesizing analogs of this compound to understand how modifications to the structure affect its biological potency and selectivity. This is a crucial step in optimizing a lead compound for potential drug development. conicet.gov.ar

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

1,5-dichloroisoquinolin-4-ol |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-3-1-2-5-8(6)7(13)4-12-9(5)11/h1-4,13H |

InChI Key |

HISZXZFLXOUGGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN=C2Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dichloroisoquinolin 4 Ol and Analogous Isoquinolinols

Fundamental Strategies for Isoquinoline (B145761) Ring System Construction

The construction of the core isoquinoline ring system is the foundational step in the synthesis of 1,5-Dichloroisoquinolin-4-ol. Over the years, a variety of powerful cyclization reactions have been developed, ranging from classic named reactions to modern transition-metal-catalyzed methods.

Classic and Modern Cyclization Reactions in Isoquinoline Synthesis

Several classic named reactions provide reliable and versatile methods for the synthesis of the isoquinoline core. These reactions typically involve the cyclization of a β-phenylethylamine derivative.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. The reaction is typically carried out with dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The versatility of this reaction allows for the introduction of substituents on both the benzene (B151609) and the newly formed heterocyclic ring, depending on the starting materials.

Another fundamental method is the Pictet-Spengler reaction , which condenses a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. This method is particularly useful for the synthesis of natural products and their analogs. The reaction conditions are generally mild, especially when the aromatic ring is activated with electron-donating groups.

The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal. The initial condensation forms a Schiff base, which then undergoes acid-catalyzed cyclization. While effective, this reaction can sometimes suffer from low yields due to competing side reactions.

These classic methods have been continually refined and adapted. For instance, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been shown to significantly reduce reaction times and improve yields.

| Reaction Name | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde diethyl acetal | Strong acid | Isoquinoline |

Transition Metal-Catalyzed Routes to Isoquinoline Derivatives

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for the construction of the isoquinoline skeleton. These reactions often offer high efficiency, regioselectivity, and functional group tolerance. Catalysts based on palladium, rhodium, and copper are frequently employed.

One common strategy involves the annulation of alkynes. For example, rhodium(III)-catalyzed C-H activation and annulation of benzimides with internal alkynes provides a direct route to substituted isoquinolones. Similarly, palladium-catalyzed coupling and cyclization reactions of o-halobenzaldehydes with terminal alkynes can yield a variety of substituted isoquinolines. These methods are particularly valuable for accessing isoquinolines with complex substitution patterns that are difficult to achieve through classical routes.

Recent advancements have also focused on the use of more earth-abundant 3d-transition metals like cobalt, iron, and copper, offering more sustainable and cost-effective alternatives to precious metal catalysts. nih.gov

Multi-Component Assembly Approaches for Substituted Isoquinolines

Multi-component reactions (MCRs) have gained significant attention as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. Several MCRs have been developed for the synthesis of substituted isoquinolines.

For instance, a one-pot synthesis of isoquinolines can be achieved through a three-component reaction involving the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne. This approach enables the rapid assembly of multisubstituted isoquinolines. Another example is the copper-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which produces densely functionalized isoquinolines through a [3 + 2 + 1] cyclization.

Regioselective Halogenation Techniques for Isoquinoline Scaffolds

The introduction of chlorine atoms at specific positions (C1 and C5) of the isoquinoline ring is a critical step in the synthesis of this compound. The regioselectivity of halogenation is highly dependent on the electronic properties of the isoquinoline ring and the reaction conditions.

Direct chlorination of isoquinoline often leads to a mixture of products. However, the presence of directing groups can significantly influence the outcome. For instance, an N-oxide group can direct chlorination to the C2 position. A novel method for the regioselective C2-chlorination of isoquinoline N-oxides has been developed using PPh₃/Cl₃CCN as the chlorinating agent.

For the target molecule, chlorination at C1 and C5 is required. The C1 position is electronically activated towards nucleophilic attack, and methods exist for the introduction of a chlorine atom at this position, often starting from an isoquinolin-1(2H)-one precursor. Chlorination at the C5 position on the benzene ring is more challenging and often requires a directing group or a multi-step sequence. For example, sulfonation of 1-chloroisoquinoline has been shown to occur at the 5-position, and the resulting sulfonic acid group could potentially be replaced by a chlorine atom.

Specific Synthetic Pathways Towards Dichloroisoquinolinols

The synthesis of the target molecule, this compound, requires the strategic combination of isoquinoline ring formation, hydroxylation at the C4 position, and chlorination at the C1 and C5 positions.

Approaches to 4-Hydroxylated Isoquinolines (Isoquinolin-4-ols)

The introduction of a hydroxyl group at the C4 position of the isoquinoline ring is a key transformation. Several synthetic routes to isoquinolin-4-ols have been reported. One approach involves the cyclization of appropriately substituted precursors. For example, a one-pot synthesis of tetrahydroisoquinolin-4-ols has been achieved via an acid-catalyzed rearrangement of 5-aryloxazolidines. These tetrahydroisoquinolin-4-ols can then be aromatized to the corresponding isoquinolin-4-ols.

Another strategy involves the functionalization of a pre-formed isoquinoline ring. For instance, the synthesis of 1-chloro-4-hydroxyisoquinoline has been reported from 4-hydroxy-2H-isoquinolin-1-one. This precursor can be treated with a chlorinating agent like phosphoryl chloride to introduce the chlorine atom at the C1 position.

A fungal flavin-dependent halogenase, Rdc2, has been shown to catalyze the specific chlorination of 4-hydroxyisoquinoline at the C3 position (ortho to the hydroxyl group). chemicalbook.comresearchgate.net While not the desired C1 or C5 chlorination, this highlights the potential of biocatalysis for regioselective functionalization.

A plausible, albeit hypothetical, synthetic route to this compound could involve the following key steps:

Construction of a substituted isoquinoline core: A substituted phenylethylamine could be used in a Bischler-Napieralski or a related cyclization to form an isoquinoline ring already bearing a substituent that can be converted to or direct the introduction of the C5-chloro and C4-hydroxyl groups.

Introduction of the C4-hydroxyl group: This could be achieved through various methods, including oxidation of a suitable precursor or through a cyclization strategy that directly installs the hydroxyl group.

Regioselective Chlorination: A two-step chlorination process would likely be necessary. The C1-chloro group could be introduced from an isoquinolin-1(2H)-one intermediate. The C5-chloro group would likely require a directed halogenation strategy, possibly involving a directing group at an adjacent position that is later removed.

The following table summarizes some reported yields for the synthesis of relevant chloro- and hydroxy-substituted isoquinolines.

| Starting Material | Reagent(s) | Product | Yield (%) |

| 4-hydroxy-2H-isoquinolin-1-one | triethylamine; trichlorophosphate | 1-chloro-4-hydroxyisoquinoline | 69% chemicalbook.com |

| 1-Chloroisoquinoline | 60% fuming sulfuric acid | 1-chloro-5-isoquinolinesulfonic acid | Not specified |

This data, while not a direct synthesis of the target molecule, provides valuable insights into the feasibility of the individual steps required for its construction. The synthesis of this compound remains a challenging but achievable goal through the strategic application of modern synthetic methodologies.

Introduction of Chlorine Substituents on the Isoquinoline Nucleus

The synthesis of chlorinated isoquinolines often involves the direct introduction of chlorine atoms onto a pre-formed isoquinoline or a precursor molecule. Various chlorinating agents and strategies have been developed to achieve this with regioselectivity.

One modern approach involves the regioselective C2-chlorination of heterocyclic N-oxides using a combination of triphenylphosphine (PPh3) and trichloroacetonitrile (Cl3CCN) as the chlorinating reagents. researchgate.net This method has proven effective for a range of substrates, demonstrating high efficiency and tolerance for various functional groups. researchgate.net

Another significant strategy is oxidative chlorination, which is considered an attractive method due to its use of readily available and inexpensive chlorides such as NaCl, HCl, and KCl. researchgate.net In this approach, an active chlorinating species is generated in situ through the interaction of a simple chloride with a suitable oxidant. researchgate.net A process for preparing dichloroquinolines, which are structurally related to dichloroisoquinolines, involves chlorinating a chloro-4-oxo-1,2,3,4-tetrahydroquinoline with phosphorus oxychloride. google.com This highlights a common method where a ketone precursor is converted to a chloro-substituted aromatic ring.

Advanced Synthetic Protocols for Structurally Diverse Isoquinoline Derivatives

The isoquinoline scaffold is a fundamental core in many natural products and pharmacologically active molecules. mdpi.com Consequently, numerous synthetic methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Traditional methods such as the Bischler–Napieralski, Pictet-Gams, and Pictet–Spengler syntheses remain foundational for constructing the isoquinoline core. ijpsjournal.compharmaguideline.comyoutube.comwikipedia.org The Bischler–Napieralski reaction, for example, involves the acid-catalyzed cyclization of a β-phenylethylamide, which is then dehydrogenated to form the aromatic isoquinoline. pharmaguideline.comyoutube.comwikipedia.org

More recently, advanced protocols have emerged that offer greater efficiency, atom economy, and functional group tolerance. Transition-metal-catalyzed reactions, particularly those employing palladium, rhodium, ruthenium, and copper, have become powerful tools. ijpsjournal.comorganic-chemistry.org These methods often rely on C-H bond activation and annulation strategies to rapidly assemble complex, multi-substituted isoquinolines. ijpsjournal.comorganic-chemistry.org For instance, rhodium(III)-catalyzed C-H bond activation of an in situ generated oxime followed by cyclization with an alkyne provides a one-pot synthesis of multisubstituted isoquinolines. organic-chemistry.org Similarly, palladium-catalyzed coupling and cyclization reactions are used to construct the isoquinoline framework. organic-chemistry.orgnih.gov Annulation protocols, such as the [4+2] cyclocondensation of benzamide derivatives with alkynes, provide efficient access to isoquinolones, which are precursors to isoquinolinols. mdpi.com

These modern techniques are crucial for creating structurally diverse libraries of isoquinoline derivatives for various research applications. ijpsjournal.comnih.gov

Methodologies for Isolation and Physicochemical Characterization in Synthetic Organic Chemistry Research

Following synthesis, the target compound must be isolated, purified, and its structure unambiguously confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques.

Spectroscopic Analyses for Structural Elucidation (e.g., NMR, MS, X-ray Crystallography)

Spectroscopic methods are indispensable for determining the precise molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the compound's connectivity and constitution. For example, in the characterization of isoquinoline derivatives, ¹H NMR signals can identify aromatic protons, methoxy groups, and protons on the saturated portions of the ring system, while ¹³C NMR confirms the carbon skeleton. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. Electrospray ionization (ESI) mass spectrometry is commonly used to identify the molecular ion peak (e.g., [M+H]⁺), confirming the mass of the synthesized molecule. mdpi.com

X-ray Crystallography : This is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov It provides precise information on bond lengths, bond angles, and stereochemistry. mdpi.comwikipedia.org The process requires a single, high-quality crystal, which is irradiated with X-rays to produce a unique diffraction pattern. wikipedia.orgnih.gov This pattern is then used to calculate the electron density map and, ultimately, the complete molecular structure. wikipedia.org X-ray crystallography has been successfully used to confirm the structures of numerous novel isoquinoline derivatives. mdpi.comrsc.orgresearchgate.net

Table 1: Spectroscopic Data Examples for Isoquinoline Derivatives

| Technique | Compound Type | Observed Data | Reference |

|---|---|---|---|

| ¹H NMR | N-[2-(3-Methoxyphenyl)ethyl]acetamide | δ 7.23 (t, 1H), 6.77 (d, 2H), 6.74 (s, 1H), 5.50 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.51 (q, 2H), 2.79 (t, 2H), 1.94 (s, 3H) | mdpi.com |

| ¹³C NMR | N-[2-(3-Methoxyphenyl)ethyl]acetamide | δ 170.0, 159.8, 140.4, 129.6, 121.0, 114.4, 111.8, 55.2, 40.5, 35.6, 23.3 | mdpi.com |

| ESI-MS | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline | m/z 224 [M+H]⁺ | mdpi.com |

| X-ray | Tetrahydroisoquinoline Alkaloid | Confirmed molecular structure and numbering scheme, all bond lengths and angles reasonable. | mdpi.com |

Chromatographic Techniques for Compound Purification and Purity Assessment

Chromatography is essential for separating the desired product from unreacted starting materials, byproducts, and other impurities.

Column Chromatography : Silica gel column chromatography is a standard and widely used method for the purification of synthetic products. mdpi.com The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent or mixture of solvents (the eluent) is passed through. Separation occurs based on the differential adsorption of the components to the silica gel, allowing for the collection of the pure compound in fractions. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced technique that offers higher resolution and faster separation times compared to standard column chromatography. It is used for both purification (preparative HPLC) and purity assessment (analytical HPLC). Two-dimensional liquid chromatography protocols have been developed for the effective isolation and purification of complex mixtures of isoquinoline alkaloids. researchgate.net

Other chromatographic methods, such as hydrophobic interaction, cation-exchange, and size-exclusion chromatography, can also be employed, particularly for the purification of more complex or sensitive isoquinoline derivatives. nih.gov The purity of the final product is often confirmed by analytical HPLC or gas chromatography (GC), where a single peak indicates a pure compound. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphorus oxychloride |

| Triphenylphosphine |

| Trichloroacetonitrile |

| Sodium chloride (NaCl) |

| Hydrochloric acid (HCl) |

| Potassium chloride (KCl) |

| β-phenylethylamide |

| Benzamide |

| N-[2-(3-Methoxyphenyl)ethyl]acetamide |

Elucidation of Mechanism of Action for 1,5 Dichloroisoquinolin 4 Ol

Methodological Frameworks for Molecular Target Identification

General methodologies for identifying the molecular targets of novel chemical entities, particularly derivatives of scaffolds like isoquinoline (B145761), are well-established in the field of chemical biology and drug discovery. These approaches are crucial for understanding a compound's mechanism of action and potential therapeutic applications.

Approaches to Delineating Molecular Targets of Isoquinoline Derivatives

The identification of molecular targets for isoquinoline derivatives typically involves a combination of computational and experimental strategies. Initial steps often include in silico methods such as target prediction based on structural similarity to known ligands, molecular docking studies against a panel of potential protein targets, and pharmacophore modeling.

Experimental approaches are then employed to validate these predictions and discover novel targets. These can include:

Affinity-based methods: Affinity chromatography, where the compound of interest is immobilized on a solid support to capture its binding partners from cell lysates.

Activity-based protein profiling (ABPP): This technique uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of enzymes that interact with the compound.

Genetic and genomic approaches: Techniques such as drug affinity responsive target stability (DARTS), cellular thermal shift assay (CETSA), and yeast three-hybrid systems can identify target proteins by observing changes in their stability or interactions in the presence of the compound.

Biochemical and Enzymatic Assays for Inhibitory Kinetics

Once a potential protein target is identified, its interaction with the compound is characterized using biochemical and enzymatic assays. These assays are essential for confirming direct binding and quantifying the compound's effect on the target's function.

Commonly used assays include:

Enzyme inhibition assays: These measure the effect of the compound on the catalytic activity of an enzyme. By varying the concentrations of both the substrate and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and key kinetic parameters like the inhibition constant (Ki) can be determined.

Binding assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) can directly measure the binding affinity (dissociation constant, Kd) between the compound and its target protein.

Cell-Based Assays for Pathway Interrogation

To understand the physiological consequences of the compound-target interaction, cell-based assays are employed. These assays help to elucidate the downstream effects on cellular signaling pathways and phenotypes.

Examples of relevant cell-based assays include:

Reporter gene assays: These are used to measure the activity of specific transcription factors and signaling pathways.

Western blotting and ELISA: These techniques are used to quantify changes in the expression levels and post-translational modifications of key proteins within a signaling cascade.

Cell viability and proliferation assays: These assays determine the effect of the compound on cell growth and survival.

High-content imaging and analysis: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the compound's effects on cellular morphology and function.

Subcellular and Biomolecular Interactions

Understanding how a compound interacts with various biomolecules at a subcellular level is critical to fully comprehending its mechanism of action.

Interactions with Nucleic Acids (DNA/RNA)

Many small molecules exert their biological effects by interacting with nucleic acids. The planar aromatic ring systems present in many isoquinoline derivatives suggest a potential for such interactions. These interactions can occur through several modes:

Intercalation: The planar molecule inserts itself between the base pairs of the DNA double helix.

Groove binding: The molecule binds to the major or minor groove of the DNA.

Covalent binding: The molecule forms a covalent bond with the DNA, often leading to DNA damage.

Techniques to study these interactions include UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and DNA melting temperature (Tm) analysis.

Protein-Ligand Interaction Profiling

Detailed characterization of the interactions between a compound (ligand) and its protein target is fundamental for structure-based drug design and optimization. Computational tools and biophysical methods are used to profile these interactions.

Molecular Docking and Simulation: These computational methods predict the binding mode of the ligand in the protein's active or allosteric site and identify key interacting residues.

X-ray Crystallography and NMR Spectroscopy: These experimental techniques provide high-resolution structural information of the protein-ligand complex, revealing the precise atomic-level interactions.

The types of interactions that are typically analyzed include:

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. |

| Hydrophobic Contacts | Non-polar groups on the ligand and protein interact favorably to exclude water. |

| π-Stacking | Occurs between the aromatic rings of the ligand and protein residues. |

| π-Cation Interactions | An electrostatic interaction between a cation and the face of an electron-rich π system. |

| Salt Bridges | An electrostatic interaction between oppositely charged groups on the ligand and protein. |

| Water Bridges | A water molecule mediates a hydrogen bond network between the ligand and the protein. |

| Halogen Bonds | A non-covalent interaction involving a halogen atom as an electrophilic species. |

Modulation of Intracellular Signaling Pathways

A comprehensive review of scientific databases and literature reveals a significant gap in the understanding of how 1,5-Dichloroisoquinolin-4-ol impacts intracellular signaling pathways. To date, no published research has specifically investigated the effects of this compound on key signaling cascades that regulate cellular processes such as proliferation, differentiation, apoptosis, and inflammation.

Consequently, there is no available data to construct a detailed analysis or data tables regarding the modulation of specific pathways by this compound. The scientific community has yet to explore whether this compound interacts with common signaling molecules, including but not limited to:

Kinase pathways: Such as the Mitogen-Activated Protein Kinase (MAPK) cascade (including ERK, JNK, and p38), the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, or the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Second messenger systems: Involving molecules like cyclic adenosine monophosphate (cAMP), inositol trisphosphate (IP3), and calcium ions (Ca2+).

Nuclear receptor signaling: Which involves the activation or inhibition of transcription factors that regulate gene expression.

Further research is imperative to determine if this compound exerts any biological effects through the modulation of these or other intracellular signaling networks.

Hypothesized Mechanisms of Action for Dichlorinated Isoquinolinols

The lack of specific research on this compound extends to the broader class of dichlorinated isoquinolinols. As such, any proposed mechanism of action for this chemical family remains purely speculative and is not supported by experimental evidence.

Generally, the biological activities of isoquinoline alkaloids can be diverse, with different derivatives exhibiting a wide range of effects. nih.govnih.gov These can include interactions with enzymes, receptors, ion channels, and nucleic acids. nih.govnih.gov For halogenated compounds, their unique electronic and lipophilic properties can influence their biological activity. researchgate.net However, without direct studies on dichlorinated isoquinolinols, it is not possible to formulate a scientifically grounded hypothesis regarding their specific molecular targets or mechanisms of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1,5 Dichloroisoquinolin 4 Ol

Foundational Principles of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a cornerstone concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. The fundamental premise of SAR is that the activity of a compound is directly dependent on its three-dimensional structure and physicochemical properties. By systematically modifying the chemical structure of a lead compound, medicinal chemists can observe the resulting changes in biological activity, such as potency, selectivity, and efficacy. This process allows for the identification of the key structural features, known as a pharmacophore, that are essential for interaction with a biological target like a receptor or enzyme.

The analysis of SAR enables the determination of which chemical groups are responsible for eliciting a specific biological effect. This understanding guides the optimization of lead compounds into drug candidates with improved therapeutic profiles. Key molecular properties often analyzed in SAR studies include:

Steric effects: The size and shape of the molecule, which influence its ability to fit into a binding site.

Electronic effects: The distribution of electrons in a molecule, governed by inductive and resonance effects of its functional groups, which impacts binding interactions.

Hydrophobicity (Lipophilicity): A molecule's affinity for a lipid environment, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in a target protein.

Hydrogen bonding capacity: The presence of hydrogen bond donors and acceptors, which are critical for specific molecular recognition events.

These principles form the basis for rational drug design, moving the process from random screening to a more targeted and efficient approach. A closely related concept is the Quantitative Structure-Activity Relationship (QSAR), which seeks to build mathematical models that correlate chemical structure with biological activity.

Influence of Dichlorination on Isoquinolinol Bioactivity

The presence of two chlorine atoms on the isoquinolinol scaffold is a defining feature of 1,5-Dichloroisoquinolin-4-ol. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate the biological and physicochemical properties of a molecule. The introduction of chlorine can have several profound effects.

Firstly, chlorine is an electronegative, electron-withdrawing atom. This property can significantly alter the electron distribution across the isoquinoline (B145761) ring system, potentially influencing the pKa of the nitrogen and hydroxyl groups and modulating the molecule's interaction with biological targets. Secondly, chlorine substitution increases the lipophilicity (fat-solubility) of the molecule. This enhancement can improve its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can also lead to stronger binding in hydrophobic pockets of target proteins.

| Substitution Pattern | LogP (Predicted) | Effect on Lipophilicity |

| Isoquinolin-4-ol | 1.50 | Baseline |

| 1-Chloroisoquinolin-4-ol | 2.05 | Increase |

| 5-Chloroisoquinolin-4-ol | 2.05 | Increase |

| This compound | 2.60 | Significant Increase |

Note: LogP values are estimations and serve to illustrate the general trend of increased lipophilicity with chlorination.

The specific placement of the chlorine atoms at the C1 and C5 positions is critical. The C1 position is adjacent to the nitrogen atom of the pyridine (B92270) ring, while the C5 position is on the benzene (B151609) ring portion of the scaffold.

Chlorine at C1: Substitution at this position can have a strong electronic influence on the pyridine ring. The electron-withdrawing nature of chlorine can decrease the basicity of the isoquinoline nitrogen. This modulation can be critical for interactions with biological targets where the protonation state of the nitrogen is important. Furthermore, the C1 position is often crucial for the synthesis of isoquinoline derivatives and its substitution can direct further chemical modifications.

The hydroxyl group at the C4 position is a key functional group that is likely indispensable for the biological activity of this compound. Phenolic hydroxyl groups are potent hydrogen bond donors and can also act as hydrogen bond acceptors. This dual capability allows them to form strong, directional interactions with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the binding site of a protein.

Such interactions are often critical for anchoring a molecule to its target and ensuring high binding affinity and specificity. Studies on other heterocyclic compounds have demonstrated that the removal or modification of a phenolic hydroxyl group can lead to a dramatic loss of biological activity. For example, research on the isoquinoline alkaloid jatrorrhizine highlighted that the presence of its hydroxyl group led to a different protein binding mechanism compared to similar alkaloids lacking this group, underscoring its importance in molecular interactions nih.gov. Therefore, the 4-hydroxyl group in this compound is predicted to be a primary point of interaction with its biological target.

Modulatory Effects of Substituents on the Isoquinoline Nucleus on Efficacy and Selectivity

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The dichlorinated isoquinolinol core of the title compound can be further modified to fine-tune its efficacy and selectivity. SAR studies on related isoquinoline derivatives have shown that small modifications can lead to significant changes in activity. nih.govnih.gov

For example, introducing small alkyl or alkoxy groups at other available positions on the benzene ring (C6, C7, C8) could further modulate lipophilicity and steric interactions. Adding a basic amine group could introduce a positive charge at physiological pH, potentially forming ionic bonds with acidic residues in a target protein and improving solubility. The goal of such modifications would be to enhance the desired activity while minimizing off-target effects, thereby improving the therapeutic index of the compound.

Stereochemical Considerations in Isoquinolinol Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Biological systems, such as enzymes and receptors, are chiral themselves and can therefore differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule.

The parent molecule, this compound, is planar and achiral, meaning it does not have a stereocenter and is superimposable on its mirror image. However, if further modifications were made to the core structure, for instance, by adding a substituent with a chiral center or by reducing the pyridine ring to a tetrahydroisoquinoline, chirality would be introduced. In such cases, it would be expected that one stereoisomer would exhibit significantly higher biological activity than the other. This is because only one isomer would have the correct spatial orientation of its functional groups to bind optimally to the chiral binding site of the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. japsonline.com These models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the lead optimization process.

To develop a QSAR model for a series of isoquinoline derivatives related to this compound, a dataset of compounds with measured biological activity would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

| Descriptor Class | Specific Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic molecular composition and size |

| Topological | Wiener Index, Kier Shape Indices | Atomic connectivity and molecular branching |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, polarizability, transport properties |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| 3D-Descriptors | Steric Fields (CoMFA), Hydrophobic Fields (CoMSIA) | 3D shape, volume, and property fields |

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the most relevant descriptors to the observed biological activity. A robust QSAR model for isoquinoline derivatives could provide valuable insights into the specific structural features that enhance or diminish activity. For example, a model might reveal that high activity is correlated with increased lipophilicity at the C5 position and the presence of a hydrogen bond donor at C4, validating the qualitative SAR hypotheses. nih.gov Such a model would be an invaluable predictive tool for designing new, more potent analogs. japsonline.com

No Publicly Available Data on the Structure-Activity and Structure-Property Relationships of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available on the Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) of the chemical compound this compound.

Consequently, the development of an article detailing the significance of its molecular descriptors for bioactivity prediction or the creation of predictive models for its analogs is not possible at this time. Scientific inquiry into this specific molecule, as per publicly accessible records, has not been published.

While research exists on the broader class of isoquinoline and quinoline (B57606) derivatives, which explores their quantitative structure-activity relationships (QSAR) for various biological targets, these findings cannot be accurately extrapolated to the specific substitution pattern of this compound without direct experimental data and analysis. The precise arrangement of the chloro and hydroxyl substituents on the isoquinoline core is critical in determining its chemical properties and biological activity.

General principles of SAR and SPR analysis for related compounds involve the use of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. In predictive modeling, these descriptors are correlated with observed biological activity to develop mathematical models that can forecast the activity of new, untested analogs.

However, without any foundational biological activity or property data for this compound, the essential first step of any SAR or SPR analysis is missing. The scientific community has not yet reported the synthesis, biological evaluation, or physicochemical characterization of this particular compound in a context that would allow for the analyses requested.

Therefore, any discussion on the following topics, specifically for this compound, would be speculative and not based on scientific evidence:

Development of Predictive Models for Isoquinoline Analogs:Without a dataset of active and inactive analogs of this compound, no predictive models can be developed or validated.

Further research, including the synthesis and biological screening of this compound and its derivatives, would be required to generate the necessary data to perform the requested SAR and SPR analyses.

Future Research Directions and Identified Gaps in the Study of 1,5 Dichloroisoquinolin 4 Ol

Innovation in Synthetic Methodologies for Isoquinolinols

A significant hurdle in the study of 1,5-Dichloroisoquinolin-4-ol is the apparent lack of established and efficient synthetic routes for its preparation. While traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are well-documented, they often require harsh conditions and may not be suitable for the introduction of specific substitution patterns like the one found in the target molecule.

Future research should focus on the development of novel and efficient synthetic strategies for this compound and its analogs. Innovations in transition-metal-catalyzed cross-coupling reactions, C-H activation, and photocatalysis offer promising avenues. For instance, methods employing catalysts based on palladium, copper, rhodium, or ruthenium could enable the direct and regioselective functionalization of the isoquinoline core. Furthermore, the principles of green chemistry, such as the use of environmentally benign solvents, energy-efficient microwave-assisted synthesis, and atom-economical reaction designs, should be integrated into these new methodologies to ensure sustainability and scalability. The development of a robust synthetic platform will be the gateway to accessing a diverse library of dichlorinated isoquinolinol derivatives, which is a prerequisite for all subsequent biological and medicinal chemistry studies.

Comprehensive Biological Profiling and Rigorous Target Validation

The biological activities of this compound are currently unknown. The broader class of isoquinoline alkaloids, however, exhibits a wide spectrum of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This suggests that this compound could possess significant therapeutic potential. A critical future direction is, therefore, the comprehensive biological profiling of this compound.

Initial studies should involve high-throughput screening against a wide array of biological targets, including various enzymes, receptors, and ion channels, as well as in cellular assays representing different disease states. Given that substituted isoquinolines have shown promise as antitumor agents, screening against a panel of cancer cell lines would be a logical starting point.

Following the identification of any promising biological activity, the next crucial step is rigorous target validation. Modern chemical biology and proteomic approaches, such as affinity-based protein profiling and thermal shift assays, can be employed to identify the specific molecular targets of this compound. Techniques like network pharmacology can also be utilized to predict potential targets and understand the compound's mechanism of action within a biological system. mdpi.com Validating the molecular target is a cornerstone of modern drug discovery, providing a solid foundation for mechanism-based drug development and optimization.

Advanced Elucidation of SAR and Molecular Mechanisms

Once a validated biological activity and molecular target for this compound are established, the next logical step is to conduct extensive structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a molecule relates to its biological activity. For this compound, this would involve the synthesis of a focused library of analogs with systematic modifications at various positions of the isoquinoline ring.

Key questions to be addressed by SAR studies would include:

The influence of the chlorine atoms at the 1 and 5 positions on activity and selectivity.

The role of the hydroxyl group at the 4-position and the effect of its replacement with other functional groups.

The impact of introducing various substituents at other available positions on the isoquinoline scaffold.

The data generated from these SAR studies will be invaluable for understanding the key structural features required for the observed biological activity and for designing more potent and selective analogs. Concurrently, detailed mechanistic studies should be undertaken to elucidate how the compound interacts with its molecular target at a molecular level. This could involve techniques such as X-ray crystallography of the compound-target complex, mutagenesis studies of the target protein, and various biophysical and biochemical assays.

Computational Design and Optimization of Novel Isoquinolinol Derivatives

The integration of computational chemistry and molecular modeling has become an indispensable part of modern drug discovery. In the context of this compound, computational approaches can be employed from the very early stages of research to guide the design and optimization of novel derivatives.

Once a molecular target has been identified and validated, molecular docking studies can be performed to predict the binding mode of this compound within the active site of the target. This information can provide valuable insights into the key interactions driving binding affinity and can guide the rational design of new analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be utilized. nih.govnih.gov By correlating the structural properties of a series of isoquinolinol derivatives with their biological activities, QSAR models can be developed to predict the activity of virtual compounds before their synthesis, thereby saving time and resources. Fragment-based drug design is another computational strategy that could be employed, where small molecular fragments are docked into the target's binding site and then computationally linked to generate novel lead compounds. nih.gov These in silico methods, when used in conjunction with experimental data, can significantly accelerate the drug discovery and optimization process.

Integration of Multi-Omics Data for Systems-Level Understanding of Bioactivity

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond the single-target paradigm and embrace a systems-level perspective. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to treatment with the compound.

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in response to the compound, providing clues about the signaling pathways that are modulated. Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct view of the cellular machinery affected by the compound. nih.govnih.gov Metabolomics can uncover alterations in the cellular metabolic landscape, which can be indicative of the compound's mechanism of action and potential off-target effects. nih.govnih.gov

Q & A

Q. How can stability studies under varying pH and temperature inform formulation development?

- Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Buffer solutions (pH 1–9) can identify pH-sensitive functional groups .

Data Reporting and Validation

-

Tables :

Parameter Optimal Condition Analytical Method Reaction Temperature 100°C Thermocouple monitoring Purity Threshold >95% HPLC (C18 column, 254 nm) Storage Dry, 4°C, inert atmosphere Karl Fischer titration -

References : Ensure citations adhere to journal standards (e.g., numbered, sequential) and include primary literature from PubChem, EPA DSSTox, and synthetic methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.